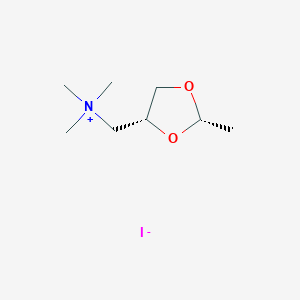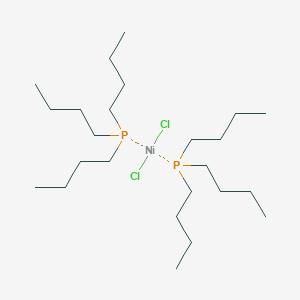
2,7-Diiodo-9H-fluorene
Overview
Description
2,7-Diiodo-9H-fluorene is an organic compound with the molecular formula C13H8I2. It is a derivative of fluorene, where two iodine atoms are substituted at the 2 and 7 positions of the fluorene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,7-Diiodo-9H-fluorene can be synthesized through the iodination of fluorene. The typical synthetic route involves the reaction of fluorene with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or chloroform under reflux conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale iodination reactions similar to the laboratory synthesis. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2,7-Diiodo-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling, forming carbon-carbon bonds with other aromatic compounds.
Reduction Reactions: The iodine atoms can be reduced to form 2,7-dihydrofluorene.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organolithium or Grignard reagents.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted fluorenes depending on the nucleophile used.
Coupling Reactions: Products are biaryl compounds with extended conjugation.
Reduction Reactions: The major product is 2,7-dihydrofluorene.
Scientific Research Applications
2,7-Diiodo-9H-fluorene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of organic semiconductors and light-emitting diodes.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of 2,7-Diiodo-9H-fluorene depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of iodine atoms, which can be easily substituted or coupled with other molecules. The molecular targets and pathways involved vary based on the specific reactions and applications it is used for.
Comparison with Similar Compounds
2,7-Dibromo-9H-fluorene: Similar in structure but with bromine atoms instead of iodine.
2,7-Dichloro-9H-fluorene: Contains chlorine atoms at the 2 and 7 positions.
2,7-Diiodo-9,9-dimethyl-9H-fluorene: A derivative with additional methyl groups at the 9 position.
Uniqueness: 2,7-Diiodo-9H-fluorene is unique due to the presence of iodine atoms, which are larger and more polarizable than bromine or chlorine. This gives it distinct reactivity and properties, making it particularly useful in specific organic synthesis applications and material science.
Properties
IUPAC Name |
2,7-diiodo-9H-fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8I2/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWGCTPMBCOCLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)I)C3=C1C=C(C=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348296 | |
| Record name | 2,7-Diiodo-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16218-28-3 | |
| Record name | 2,7-Diiodo-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 2,7-Diiodofluorene in materials science?
A1: 2,7-Diiodofluorene serves as a crucial building block for synthesizing conjugated polymers, particularly polyfluorenes, which are highly sought-after for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its iodine atoms act as reactive sites for various cross-coupling reactions, enabling the incorporation of the fluorene unit into polymer chains. [, , , , , ]
Q2: How does the structure of 2,7-Diiodofluorene contribute to its reactivity in polymerization reactions?
A2: The presence of iodine atoms at the 2,7-positions of the fluorene ring significantly enhances the reactivity of 2,7-Diiodofluorene towards palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions. These reactions are essential for constructing conjugated polymer backbones. [, , ]
Q3: Can you elaborate on the role of 2,7-Diiodofluorene in the synthesis of red and deep-red emissive polymers?
A3: Researchers have successfully incorporated 2,6-diiodo-functionalized BODIPY monomers with 2,7-Diiodofluorene derivatives via Sonogashira polymerization, resulting in the creation of red and deep-red emissive polymeric BODIPY dyes. These polymers exhibit significant red-shifts in their absorption and emission spectra due to extended π-conjugation, making them valuable for optoelectronic applications. []
Q4: Has 2,7-Diiodofluorene been utilized in the development of any specific OLED materials?
A4: Yes, 2,7-Diiodofluorene has been employed in the synthesis of thermally crosslinkable OLED materials. By employing selective Ullmann and Suzuki-Miyaura cross-coupling reactions, researchers have synthesized novel meta- and para-functionalized 9,9-dialkyl-2,7-bis(vinyl-substituted-diphenylamino)-9H-fluorenes, which exhibit promising properties for OLED applications. []
Q5: How does the stoichiometry of 2,7-Diiodofluorene influence the properties of the resulting polymers?
A5: Nonstoichiometric direct arylation polycondensation of 2,7-Diiodofluorene with an excess of other monomers, like octafluorobiphenyl, allows for controlled polymer chain termination, influencing the final polymer properties. This approach enables the introduction of specific end groups, which can be tailored to enhance solubility or facilitate further functionalization. []
Q6: Beyond polymerization, what other chemical reactions has 2,7-Diiodofluorene been studied in?
A6: Researchers have extensively studied the oxidation kinetics of 2,7-Diiodofluorene with potassium permanganate in various media. These studies have provided valuable insights into the reaction mechanisms, intermediate species, and factors influencing the oxidation rates of halogenated fluorenes. [, ]
Q7: What analytical techniques are commonly used to characterize 2,7-Diiodofluorene and its derivatives?
A7: Common analytical techniques for characterizing 2,7-Diiodofluorene and its derivatives include gas chromatography-mass spectrometry (GC/MS), Fourier-transform infrared spectroscopy (FT-IR), X-ray photoelectron spectroscopy (XPS), and cyclic voltammetry (CV). These techniques provide information about the compound's structure, purity, and electrochemical properties. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















